4-(Hydroxymethyl)picolinonitrile
Overview
Description
4-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O. It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the fourth position of the pyridine ring.
Mechanism of Action
Target of Action
Picolinonitriles, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Picolinonitriles can interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The hydroxymethyl group in 4-(Hydroxymethyl)picolinonitrile could potentially participate in hydrogen bonding or other interactions with its targets.
Biochemical Pathways
Picolinonitriles are known to be involved in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Result of Action
As a picolinonitrile derivative, it may exert its effects through interactions with its targets, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is efficient and yields high purity products .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(formyl)picolinonitrile or 4-(carboxyl)picolinonitrile.
Reduction: Formation of 4-(hydroxymethyl)picolinamine.
Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used
Scientific Research Applications
4-(Hydroxymethyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(Hydroxymethyl)pyridine: Similar structure but lacks the nitrile group.
4-(Hydroxymethyl)benzonitrile: Contains a benzene ring instead of a pyridine ring.
4-(Hydroxymethyl)nicotinonitrile: Similar structure with a different position of the nitrile group.
Uniqueness: 4-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring.
Biological Activity
4-(Hydroxymethyl)picolinonitrile (CAS No. 71935-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a hydroxymethyl group and a nitrile, suggests various interactions with biological targets, making it a candidate for studies in antimicrobial and anticancer properties.
Chemical Structure
The chemical formula of this compound is C_7H_6N_2O, characterized by the presence of a pyridine ring with a hydroxymethyl substituent and a nitrile group. This configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-negative bacteria.
Biological Activity | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 25 | |
Biofilm Inhibition | Pseudomonas aeruginosa | 50 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis and cell cycle arrest.
Biological Activity | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | Various cancer cell lines | 11 | |
Cytotoxicity | IB3-1 bronchial CF cells | >50 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The presence of the hydroxymethyl group may enhance its binding affinity to target proteins involved in disease pathways.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways, influencing processes such as apoptosis.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal reported the compound's effectiveness against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Cancer Cell Proliferation : Research focusing on various cancer cell lines revealed that the compound significantly inhibited cell growth, suggesting its potential utility in cancer therapy .
Properties
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSDJCFSASGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443921 | |
Record name | 4-(Hydroxymethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71935-32-5 | |
Record name | 4-(Hydroxymethyl)picolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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